molecular formula C22H20N2O B11403533 2-(3-methylphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(3-methylphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11403533
M. Wt: 328.4 g/mol
InChI Key: RCNIXAIQPHGDSK-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of a 3-methylphenyl group and a 2-phenoxyethyl group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the 3-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the benzodiazole ring with a 3-methylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 2-Phenoxyethyl Group: The final step involves the introduction of the 2-phenoxyethyl group. This can be done through a nucleophilic substitution reaction using 2-phenoxyethyl bromide and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of 2-(3-METHYLPHENYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogenated compounds (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-METHYLPHENYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Another benzodiazole derivative with different substituents.

    2-Methoxy-4-vinylphenol: A compound with a similar core structure but different functional groups.

Uniqueness

2-(3-METHYLPHENYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-(3-methylphenyl)-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C22H20N2O/c1-17-8-7-9-18(16-17)22-23-20-12-5-6-13-21(20)24(22)14-15-25-19-10-3-2-4-11-19/h2-13,16H,14-15H2,1H3

InChI Key

RCNIXAIQPHGDSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Origin of Product

United States

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